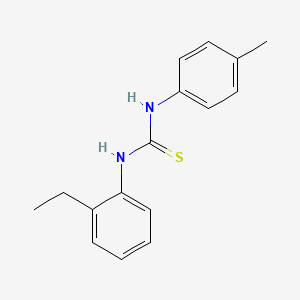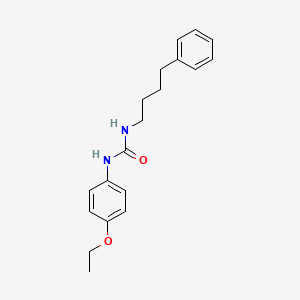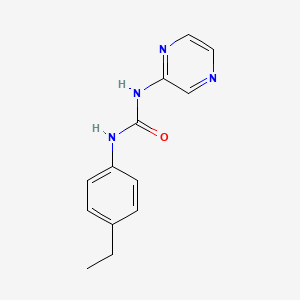
N-(4-ethylphenyl)-N'-2-pyrazinylurea
Übersicht
Beschreibung
N-(4-ethylphenyl)-N'-2-pyrazinylurea, also known as EPU or Pyrazinamide, is a chemical compound that has been extensively studied for its potential use in the treatment of tuberculosis. It was first synthesized in the 1950s and has since been used in combination with other drugs to treat tuberculosis. In recent years, there has been a renewed interest in the compound due to its potential use in other areas of scientific research.
Wirkmechanismus
The exact mechanism of action of N-(4-ethylphenyl)-N'-2-pyrazinylurea is not fully understood. However, it is believed to work by inhibiting the synthesis of mycolic acid, a key component of the cell walls of tuberculosis bacteria. This ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-N'-2-pyrazinylurea has been shown to have a number of biochemical and physiological effects. Studies have shown that it can cause liver toxicity, which limits its use in certain situations. It has also been shown to have an effect on the immune system, although the exact nature of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-ethylphenyl)-N'-2-pyrazinylurea is its low cost and availability. It is also relatively easy to synthesize, which makes it a popular choice for laboratory experiments. However, its toxicity limits its use in certain situations, and it is not effective against all strains of tuberculosis.
Zukünftige Richtungen
There are a number of potential future directions for research into N-(4-ethylphenyl)-N'-2-pyrazinylurea. One area of interest is its potential use in cancer treatment. Studies have shown that it has anti-cancer properties and may be effective against certain types of cancer. Another area of interest is its potential use as an insecticide. Studies have shown that it is effective against a number of insect species and may be a safer alternative to other insecticides currently in use. Finally, there is ongoing research into the development of new drugs that are based on the structure of N-(4-ethylphenyl)-N'-2-pyrazinylurea. These drugs may be more effective against tuberculosis and other diseases, and may have fewer side effects than current treatments.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-N'-2-pyrazinylurea has been extensively studied for its potential use in the treatment of tuberculosis. It is often used in combination with other drugs such as isoniazid and rifampicin to treat the disease. In addition to its use in tuberculosis treatment, N-(4-ethylphenyl)-N'-2-pyrazinylurea has also been studied for its potential use in other areas of scientific research such as cancer treatment and as an insecticide.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-10-3-5-11(6-4-10)16-13(18)17-12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAQDKLZSYFFAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-3-pyrazin-2-ylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



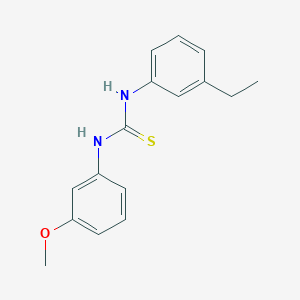

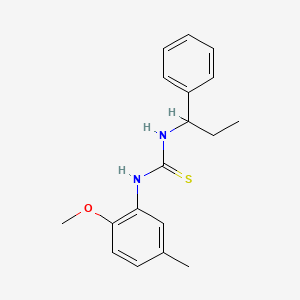
![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
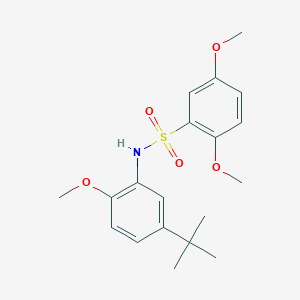
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4287136.png)
